

A Comprehensive Technical Guide to the Solubility of Sodium Anthranilate

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Compound of Interest

Compound Name: **Sodium anthranilate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **sodium anthranilate**, a compound of interest in various scientific and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values accurately. The guide outlines established methodologies, data presentation standards, and the logical workflow for solubility determination.

Introduction to Sodium Anthranilate and its Solubility

Sodium anthranilate ($C_7H_6NNaO_2$), the sodium salt of anthranilic acid, is a white to off-white crystalline powder.^[1] Its solubility is a critical physicochemical property influencing its behavior in various systems, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations. General qualitative descriptions indicate that **sodium anthranilate** is soluble in water and alcohol solvents, and slightly soluble in ether, dimethyl sulfoxide (DMSO), and methanol.^{[1][2][3][4][5][6]} However, for rigorous scientific and development purposes, precise quantitative data is essential. This guide provides the tools and protocols to generate such data.

Quantitative Solubility Data

As comprehensive quantitative solubility data for **sodium anthranilate** across a range of solvents and temperatures is not readily available in the surveyed literature, the following table is presented as a template for researchers to populate with their own experimentally determined values.

Table 1: Experimentally Determined Solubility of **Sodium Anthranilate**

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Method Used
Water				
Ethanol				
Methanol				
Isopropanol				
Acetone				
Ethyl Acetate				
Diethyl Ether				
Dichloromethane				
Dimethyl Sulfoxide (DMSO)				
Phosphate Buffer (pH 7.4)				

Researchers should meticulously record the temperature at which each solubility measurement is performed, as solubility is highly temperature-dependent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.^{[7][8]} This method involves allowing a surplus of the solid solute to equilibrate with the solvent over a set

period, after which the concentration of the dissolved solute in the supernatant is quantified.

Materials and Equipment

- **Sodium Anthranilate** (high purity)
- Selected Solvents (analytical grade)
- Volumetric flasks and pipettes
- Scintillation vials or flasks with secure caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Analytical balance
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **sodium anthranilate** to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the equilibration period is crucial.[7]
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[7] The equilibration time should be determined empirically by taking

measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration plateaus.

- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
 - To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to prevent any undissolved microparticles from entering the analytical sample.
 - Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

Quantification of Dissolved Sodium Anthranilate

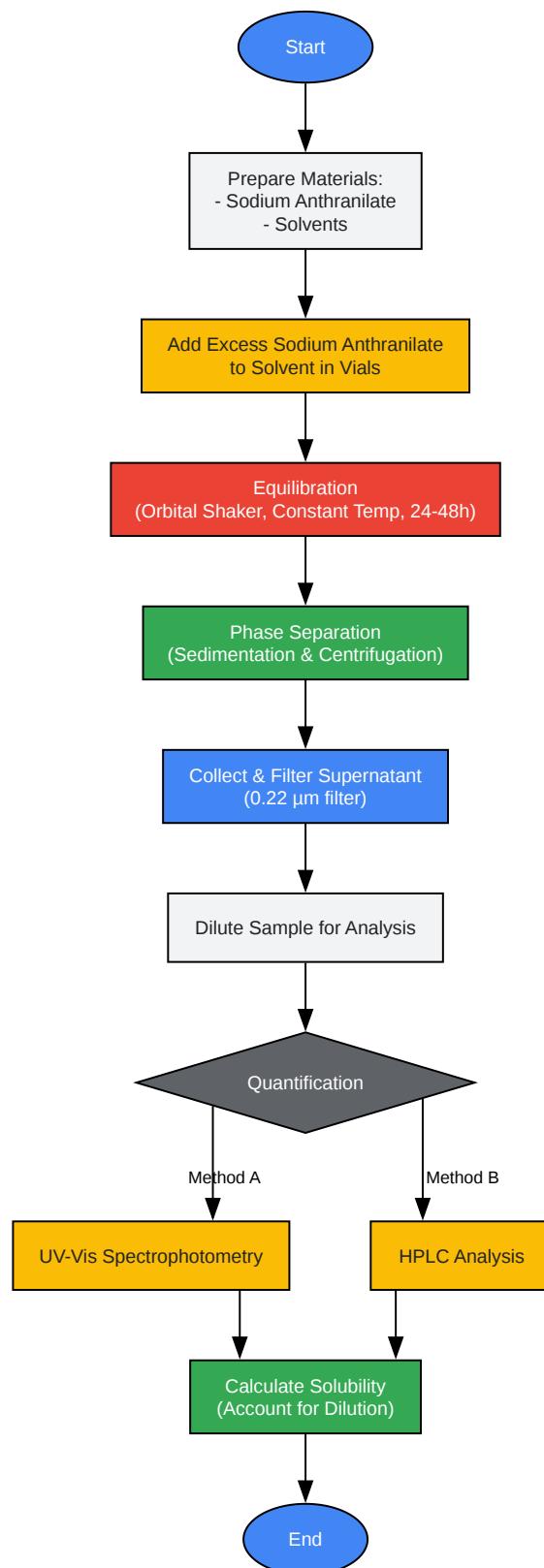
- Wavelength of Maximum Absorbance (λ_{max}) Determination: Prepare a dilute solution of **sodium anthranilate** in the chosen solvent and scan its absorbance across the UV-Vis spectrum to determine the λ_{max} .
- Calibration Curve: Prepare a series of standard solutions of **sodium anthranilate** of known concentrations. Measure the absorbance of each standard at the λ_{max} and plot a calibration curve of absorbance versus concentration.[9]
- Sample Analysis: Measure the absorbance of the diluted supernatant sample at the λ_{max} .
- Calculation: Use the equation of the line from the calibration curve to calculate the concentration of **sodium anthranilate** in the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.
- Method Development: Develop a suitable HPLC method (e.g., reverse-phase) with an appropriate mobile phase and column to achieve good separation and peak shape for

sodium anthranilate. A UV detector is typically used.

- Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve by plotting peak area versus concentration.
- Sample Analysis: Inject the diluted supernatant sample into the HPLC system.
- Calculation: Determine the concentration of **sodium anthranilate** in the diluted sample from the calibration curve and apply the dilution factor to find the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **sodium anthranilate**.



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Caption: Workflow for determining the solubility of **sodium anthranilate**.

This comprehensive guide provides researchers and drug development professionals with the necessary framework to accurately determine and present the solubility of **sodium anthranilate** in various solvents. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data crucial for informed decision-making in research and development.

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